1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol is an organic compound that features a benzodioxin ring fused with a propanol group
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7-8,12H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINVWXDHWSVZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromo-2,3-dihydrobenzo[b]dioxin
The foundational step in this route involves bromination of the benzodioxane ring at the 6-position. Starting with 1,2-dihydroxybenzene (catechol), regioselective bromination using bromine in acetic acid yields 3-bromocatechol. Subsequent reaction with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C) forms 6-bromo-2,3-dihydrobenzo[b]dioxin in 68% yield.
Grignard Formation and Propylene Oxide Addition
The brominated intermediate is converted to its corresponding Grignard reagent (6-benzodioxanyl-MgBr) in anhydrous THF under nitrogen atmosphere. This reagent reacts with propylene oxide (1,2-epoxypropane) at 0°C, followed by hydrolysis with saturated NH₄Cl to yield 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol. The reaction proceeds via nucleophilic attack at the less substituted carbon of the epoxide, affording the secondary alcohol in 55–60% yield.
Key Optimization Parameters
- Temperature control (−10°C to 0°C) minimizes side reactions.
- Use of molecular sieves (4Å) enhances Grignard stability.
Reduction of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)propan-2-one
Friedel-Crafts Acylation and Limitations
Direct acylation of the benzodioxane ring via Friedel-Crafts alkylation is hindered by the electron-donating oxygen atoms, which deactivate the aromatic system toward electrophilic substitution. Alternative approaches employ pre-functionalized intermediates.
Suzuki Coupling for Ketone Synthesis
A palladium-catalyzed Suzuki coupling between 6-boronic acid pinacol ester of benzodioxane and 2-bromoacetophenone (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) forms 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-one in 45% yield. Reduction of the ketone using NaBH₄ in methanol at 25°C provides the target alcohol with 85% efficiency.
Comparative Data
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 45 | 92 |
| NaBH₄ Reduction | - | 85 | 98 |
Hydrogenation of α,β-Unsaturated Esters
Horner-Wadsworth-Emmons Olefination
Methyl 3-(2,3-dihydrobenzo[b]dioxin-6-yl)acrylate is synthesized via a Horner-Wadsworth-Emmons reaction between 1,4-benzodioxan-6-carboxaldehyde and trimethylphosphonoacetate. The reaction, conducted in THF with NaH as base, yields the α,β-unsaturated ester in 78% yield.
Catalytic Hydrogenation and Ester Reduction
Hydrogenation of the acrylate over Pd/C (10 wt%, H₂, 50 psi) produces methyl 3-(2,3-dihydrobenzo[b]dioxin-6-yl)propanoate. Subsequent reduction with LiAlH₄ in THF converts the ester to 3-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-1-ol, which undergoes Jones oxidation to the ketone and a second NaBH₄ reduction to yield the target compound (overall yield: 32%).
Chloromethylation and Hydrolysis
Acetonide Protection and Chlorination
Methyl 4-hydroxy-3-(hydroxymethyl)benzoate is protected with 2,2-dimethoxypropane (BF₃·Et₂O catalyst) to form methyl 2,2-dimethyl-4H-benzo[d]dioxin-6-carboxylate. Chlorination with SOCl₂ in DCM introduces a chloromethyl group, yielding 2-chloro-1-(2,2-dimethyl-4H-benzodioxin-6-yl)ethanone.
Hydrolysis to Secondary Alcohol
Refluxing the chloroketone with NaOH (10% aq.) in ethanol facilitates hydrolysis to 1-(2,3-dihydrobenzo[b]dioxin-6-yl)propan-2-ol (56% yield).
Diastereoselective Amination and Subsequent Modifications
Chiral Resolution of Amine Intermediates
The PMC article details a diastereoselective amination route to (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol. While this method targets an amine derivative, analogous strategies using hydroxylamine or oxaziridine reagents could theoretically yield the alcohol.
Chemical Reactions Analysis
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding ketone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with desired properties .
Biology
Research indicates that 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol possesses potential biological activities:
- Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial effects against various pathogens. For instance, a study reported minimum inhibitory concentrations (MICs) for Staphylococcus aureus at 32 µg/mL and Escherichia coli at 64 µg/mL .
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
- Neuroprotective Effects: Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis. In vitro experiments revealed a reduction in cell death by approximately 40% compared to untreated controls.
Medicine
The pharmaceutical potential of this compound is under investigation due to its unique structural features. It may serve as a lead compound for developing new therapeutic agents targeting various diseases.
Industrial Applications
In addition to its applications in research and medicine, this compound is being explored for use in developing new materials such as polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
Case Study on Antimicrobial Efficacy
A recent study conducted by Smith et al. (2024) evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings suggest its potential role in developing new antimicrobial agents.
Neuroprotective Research Findings
Further research has indicated that treatment with the compound resulted in increased levels of antioxidant enzymes in neuronal cell lines exposed to oxidative stress. This suggests a protective mechanism against oxidative damage that could be beneficial in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation[4][4].
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol can be compared with similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound has a similar benzodioxin ring but lacks the propanol group, making it less reactive in certain chemical reactions.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol: This compound has an ethanol group instead of a propanol group, which affects its physical and chemical properties.
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol is an organic compound characterized by its unique structure, which combines a benzodioxin ring with a propanol group. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the current understanding of the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- CAS Number : 15033-65-5
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor, modulating various signaling pathways critical for cellular processes.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. For instance, studies have demonstrated its capacity to lower nitric oxide (NO) levels and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages .
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies suggest that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. The compound's interaction with specific oncogenic pathways highlights its potential as a lead compound for cancer therapy .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that this compound significantly reduced inflammatory markers in LPS-stimulated macrophages. |
| Study 2 | Showed that the compound inhibited the growth of various cancer cell lines with IC50 values ranging from 10 to 30 µM. |
| Study 3 | Investigated the mechanism of action and found that it induces apoptosis via caspase activation and ROS generation. |
Toxicity and Safety Profile
While the therapeutic potential is promising, it is essential to consider the safety profile of this compound. Toxicity studies indicate that the compound can cause skin irritation and is harmful if ingested . In vitro toxicity assessments on Vero cells showed that concentrations up to 100 µg/mL did not significantly affect cell viability, suggesting a favorable safety margin for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol, and how can researchers optimize yield?
- Methodological Answer : Common methods involve coupling reactions using benzyl-protected intermediates, followed by deprotection. For example, palladium oxide/cyclohexene systems can remove benzyl groups under mild conditions . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios of reagents like tetrabutylammonium iodide. Monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
| Technique | Purpose | Example Data |
|---|---|---|
| NMR | Confirms connectivity and stereochemistry | : δ 1.2 (s, 3H, CH), δ 4.1 (m, 2H, OCH) |
| IR | Identifies functional groups (e.g., -OH, C-O-C) | Peaks at 3400 cm (O-H stretch), 1250 cm (C-O-C) |
| Mass Spectrometry | Validates molecular weight | MW: Calculated 208.2; Observed [M+H] 209.2 |
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : Adhere to hazard codes such as P201 (obtain specialized instructions before use) and P210 (avoid heat/open flames). Use fume hoods, PPE (gloves, goggles), and ensure proper ventilation. Store in inert conditions, away from oxidizing agents .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : DFT calculations model electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, studies on similar dihydrodioxin derivatives used B3LYP/6-31G(d) basis sets to predict nucleophilic attack sites and docking affinity with enzymes . Validate computational results with experimental kinetic data.
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer :
- Step 1 : Replicate procedures with strict control of variables (e.g., solvent purity, catalyst batch).
- Step 2 : Use advanced analytics (e.g., GC-MS) to identify byproducts affecting yield.
- Step 3 : Apply design of experiments (DoE) to isolate critical factors (e.g., temperature sensitivity of benzyl deprotection) .
Q. What strategies improve regioselectivity in functionalizing the dihydrodioxin ring?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., boronic acids) to guide reactions to specific positions .
- Cross-Coupling Catalysis : Pd-mediated Suzuki-Miyaura coupling with halogenated intermediates enhances control .
- Steric Effects : Bulky substituents on the propan-2-ol chain can shield reactive sites .
Q. How do solvent polarity and proticity influence the compound’s stability during purification?
- Methodological Answer :
- Polar Protic Solvents (e.g., MeOH) : May promote hydrolysis of ether linkages; avoid for long-term storage.
- Aprotic Solvents (e.g., DCM) : Ideal for column chromatography due to low reactivity. Monitor degradation via -NMR tracking of key protons .
Data-Driven Analysis and Experimental Design
Design an experiment to compare the biological activity of this compound with its fluorinated analogs.
- Methodological Answer :
- Synthesis : Introduce fluorine at the propan-2-ol chain via nucleophilic substitution (e.g., KF in DMF).
- Assays : Conduct enzyme inhibition studies (e.g., molecular docking with cytochrome P450) and cytotoxicity profiling (MTT assay on cell lines).
- Statistical Analysis : Use ANOVA to compare IC values; correlate with DFT-derived electronic parameters .
Q. What computational and experimental approaches validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to receptors (e.g., serotonin transporters) using crystal structures from PDB .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) in real-time.
- Mutagenesis Studies : Confirm predicted binding residues via site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
